molecular formula C17H14F2N2O3 B2360695 N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide CAS No. 1385379-15-6

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide

Cat. No.: B2360695
CAS No.: 1385379-15-6
M. Wt: 332.307
InChI Key: BEQZSUGSBVPWDR-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group attached to a difluorophenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2,4-difluorobenzyl cyanide with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and dimethoxybenzamide moieties can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
  • 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyano and difluorophenyl groups enhances its potential for various applications compared to similar compounds.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-23-11-4-6-13(16(8-11)24-2)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZSUGSBVPWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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